molecular formula C12H15N3O2S B2956164 5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide CAS No. 1396625-74-3

5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide

Cat. No. B2956164
CAS RN: 1396625-74-3
M. Wt: 265.33
InChI Key: UPVGHLOVIJNGMI-UHFFFAOYSA-N
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Description

5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the thiazepane family of compounds and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Antimicrobial Agents

The structural motif of 5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide is promising for the development of novel antimicrobial agents. Compounds with similar structures have been synthesized and evaluated for their potential to inhibit the growth of various microbial pathogens . The presence of the thiazepane ring and the pyridinylmethyl group could be pivotal in the compound’s ability to interact with bacterial enzymes or receptors, leading to the inhibition of microbial growth.

Anticancer Activity

Compounds containing the imidazole ring, which is structurally related to the thiazepane ring in our compound of interest, have shown a broad range of biological activities, including antitumor effects . By extension, 5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide may also exhibit anticancer properties. Its potential activity could be explored in various cancer cell lines to determine its efficacy in inhibiting cancer cell proliferation.

IR-Detectable Metal–Carbonyl Tracers

A derivative of the compound, 5-oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid, has been used in the study of IR-detectable metal–carbonyl tracers for amino functions. This suggests that our compound could also be modified to serve as a tracer, providing valuable insights into the interactions of amino acids and proteins in biological systems.

Antioxidative Agents

The compound’s structure hints at the possibility of antioxidative properties. Derivatives of hydroxyl pyridinones, which share a similar core structure, have been designed as antioxidative agents . This indicates that 5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide could potentially be developed as an antioxidant, helping to protect cells from oxidative stress.

Enzyme Inhibition

The unique structure of the compound may allow it to act as an inhibitor for specific enzymes. For example, compounds with similar scaffolds have been explored for their ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications . Research could be directed towards understanding how 5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide interacts with various enzymes, which could lead to new treatments for diseases like diabetes.

properties

IUPAC Name

5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c16-11-3-6-18-8-10(15-11)12(17)14-7-9-1-4-13-5-2-9/h1-2,4-5,10H,3,6-8H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVGHLOVIJNGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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